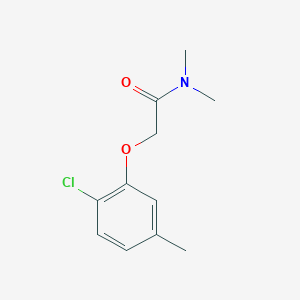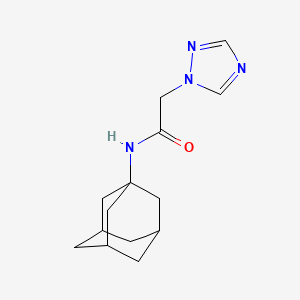
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide (CTPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTPC is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
作用機序
The mechanism of action of N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide is not fully understood, but it has been suggested that it may act as an inhibitor of various enzymes and proteins. Some studies have reported that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that play a role in inflammation. Other studies have suggested that this compound may inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. In vitro and in vivo studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide. One potential direction is the development of new drug candidates based on this compound for the treatment of various diseases. Another direction is the exploration of this compound's potential applications in materials science, such as the development of new polymers and nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its physiological effects, which may lead to the discovery of new therapeutic targets. Finally, the development of new synthesis methods for this compound may lead to the production of more stable and efficient compounds.
合成法
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide can be synthesized using different methods, including the reaction of 4-chloropyrazole with cyclohexanecarboxylic acid, followed by reduction and acetylation. Another method involves the reaction of 4-chloropyrazole with cyclohexylmethylamine, followed by acetylation. The synthesis of this compound has been reported in various research articles, and the purity of the synthesized compound has been confirmed using different analytical techniques.
科学的研究の応用
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and Alzheimer's disease. In materials science, this compound has been explored for its potential applications in the development of new materials, such as polymers and nanoparticles. In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions.
特性
IUPAC Name |
N-(cyclohexylmethyl)-N,1,3,5-tetramethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11-14(12(2)18(4)16-11)15(19)17(3)10-13-8-6-5-7-9-13/h13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZGGGIWZARRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N(C)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)
![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)


![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)
